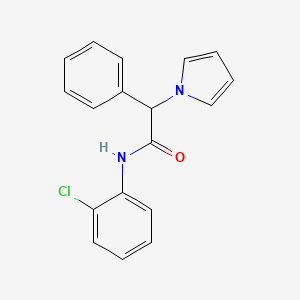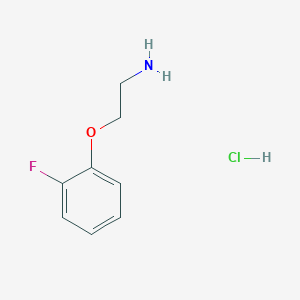
N-(2-chlorophényl)-2-phényl-2-(1H-pyrrol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the acetamide family, a class of compounds known for their wide-ranging applications in chemical synthesis, pharmaceuticals, and material science. The specific structure of N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide suggests potential interest in fields like organic electronics, medicinal chemistry, and catalysis due to its distinct functional groups.
Synthesis Analysis
While the specific synthesis of N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is not directly covered in the literature, related compounds have been synthesized through various methods involving acylation, amide formation, and aromatic substitution reactions. For example, compounds with similar structures have been synthesized by acetylation of anilines followed by chlorination and further substitution reactions to introduce the pyrrole and phenyl groups (Gowda et al., 2008).
Molecular Structure Analysis
Crystallographic studies on similar compounds show that acetamides can exhibit a wide range of molecular conformations influenced by substituents. Hydrogen bonding, π-π stacking, and halogen interactions play significant roles in determining the crystal packing and molecular orientation (Narayana et al., 2016).
Chemical Reactions and Properties
Acetamides like N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are reactive towards nucleophilic substitution, hydrolysis, and oxidation reactions. The presence of electron-withdrawing groups such as chlorophenyl enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. The introduction of halogen atoms and the pyrrole group can affect intermolecular interactions, leading to varied physical properties. Although specific data for N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are not available, related acetamides exhibit distinct physical characteristics due to their structural components (Salian et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and chemical behavior under various conditions, are determined by the functional groups present in the molecule. The chlorophenyl and pyrrol groups in N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide likely contribute to its unique chemical behavior, potentially offering diverse reactivity patterns suitable for applications in synthetic chemistry and drug development (Jansukra et al., 2021).
Applications De Recherche Scientifique
- Importance: F6014-0097 représente une option thérapeutique potentielle en sciences biologiques et médicales .
- Rôle de F6014-0097:
- Contexte: Les photocatalyseurs à base de Bi ont obtenu des résultats significatifs dans ces domaines .
- Rôle de F6014-0097:
- Approche conceptuelle:
Activité antibactérienne et inhibition enzymatique
Cristaux uniques d'oxyde de zinc (ZnO)
Photocatalyse à base de Bi
Polymères moléculairement imprimés de surface (MIP)
ZnO de type n hautement thermostable
Recherche préliminaire sur le ZnO de type p
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-15-10-4-5-11-16(15)20-18(22)17(21-12-6-7-13-21)14-8-2-1-3-9-14/h1-13,17H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELBWKQCKWGLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)